Tert-butyl 4-[(fluorosulfonyl)methyl]azepane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(fluorosulfonylmethyl)azepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FNO4S/c1-12(2,3)18-11(15)14-7-4-5-10(6-8-14)9-19(13,16)17/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDZLILDKNGKQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)CS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-[(fluorosulfonyl)methyl]azepane-1-carboxylate (CAS Number: 1955532-08-7) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C₁₂H₂₂FNO₄S. The compound features a tert-butyl group, a fluorosulfonyl moiety, and an azepane ring, which contribute to its unique chemical reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 293.37 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Storage Conditions | Cool, dry place |
Research indicates that compounds with fluorosulfonyl groups often exhibit high reactivity towards nucleophiles, which can lead to diverse biological effects. The mechanism of action for this compound may involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : The presence of the azepane ring suggests possible interactions with neurotransmitter receptors, which could influence neurological processes.
Case Studies and Research Findings
- Antimicrobial Studies : A study investigating the antimicrobial properties of fluorosulfonyl compounds found that certain derivatives exhibited significant activity against Gram-positive bacteria. This suggests that this compound may also possess similar properties.
- Cytotoxicity Assays : In vitro assays conducted on structurally related compounds indicated cytotoxic effects on cancer cell lines. Although direct studies on this compound are lacking, it raises the possibility of exploring its anticancer potential.
- Synthetic Applications : The compound's unique structure makes it a valuable intermediate in organic synthesis. Its reactivity can be exploited in the development of more complex molecules for pharmaceutical applications.
Comparison with Similar Compounds
Compound A: tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate (CAS: 2172541-40-9)
- Molecular Formula: C₁₅H₂₄FNO₄
- Molecular Weight : 303.4 g/mol
- Substituent : A 2-ethoxy-1-fluoro-2-oxoethyl group (-CH(COOEt)F) at position 3.
- The fluorine atom may enhance metabolic stability compared to non-fluorinated analogs.
- Availability : Discontinued in commercial catalogs (e.g., 25 mg and 250 mg batches), limiting current applications .
Compound B: tert-Butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate (CAS: 473836-97-4)
- Molecular Formula: C₁₅H₂₅NO₄
- Molecular Weight : 283.36 g/mol
- Substituent : A (Z)-configured 2-ethoxy-2-oxoethylidene group (-CH=C(O)OEt) at position 4.
- Solubility in chloroform, methanol, and DMSO suggests utility in organic synthesis .
- Applications : Marketed as a research chemical for synthetic intermediates or ligand design .
Target Compound: Tert-butyl 4-[(fluorosulfonyl)methyl]azepane-1-carboxylate
- Hypothetical Molecular Formula: C₁₂H₂₀FNO₄S (estimated based on substituents).
- Differentiating Features :
- Substituent : The fluorosulfonylmethyl group (-CH₂SO₂F) is highly polar and reactive, with the sulfonyl fluoride moiety acting as a potent electrophile.
- Reactivity : Likely participates in nucleophilic substitution (e.g., with amines to form sulfonamides) or serves as a sulfonating agent.
- Solubility : Expected to exhibit solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonyl group.
Structural and Functional Comparison Table
Research Implications and Trends
- Electron-Withdrawing Effects : The fluorosulfonyl group in the target compound significantly enhances electrophilicity compared to the ethoxy-oxo groups in Compounds A and B, enabling distinct reaction pathways.
- Synthetic Utility : While Compound B’s conjugated ester supports cyclization reactions, the target compound’s sulfonyl fluoride is more suited for covalent inhibitor design (e.g., in protease-targeting drugs).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 4-[(fluorosulfonyl)methyl]azepane-1-carboxylate, and what key reagents/conditions are required?
- Methodological Answer : The synthesis typically involves introducing the fluorosulfonyl group via sulfonylation. A plausible route starts with tert-butyl 4-(chlorosulfonylmethyl)azepane-1-carboxylate, followed by halogen exchange using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous solvents like THF or DMF under nitrogen . Precise temperature control (0–25°C) and stoichiometric excess of the fluorinating agent are critical to minimize side reactions (e.g., hydrolysis). Post-reaction purification via column chromatography (hexanes/EtOAC) ensures high purity (>95%) .
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Fluorosulfonyl introduction | KF, THF, 25°C, 12h | 60–70 | >95 | |
| Purification | Silica gel column (hexanes/EtOAC) | – | >98 |
Q. How is this compound structurally characterized in academic research?
- Methodological Answer : Characterization relies on:
- NMR Spectroscopy : H and C NMR to confirm the azepane ring, tert-butyl group, and fluorosulfonylmethyl moiety. F NMR quantifies fluorine integration .
- Mass Spectrometry (HRMS) : Exact mass determination to verify molecular formula (e.g., CHFNOS requires m/z 318.1142) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming regioselectivity in fluorosulfonyl introduction .
Advanced Research Questions
Q. What challenges arise in optimizing the fluorosulfonyl group introduction, and how can competing side reactions be mitigated?
- Methodological Answer : Key challenges include:
- Hydrolysis of Fluorosulfonyl Group : Moisture-sensitive reactions require anhydrous conditions and inert atmospheres. Use of molecular sieves or drying tubes is recommended .
- Byproduct Formation : Competing nucleophilic substitution (e.g., chloride retention) can occur if fluorinating agents are insufficient. Excess KF (2–3 eq.) and extended reaction times (24h) improve conversion .
- Analytical Monitoring : TLC (R = 0.3 in 1:1 hexanes/EtOAC) and F NMR track reaction progress .
Q. How can researchers resolve contradictions in reported biological activity data for fluorosulfonyl-containing azepane derivatives?
- Methodological Answer : Discrepancies may arise from:
-
Structural Analogues : Minor differences (e.g., tert-butyl vs. benzyl carbamates) alter enzyme binding. Compare IC values across analogues via kinetic assays .
-
Assay Conditions : pH, temperature, and solvent (DMSO vs. aqueous buffer) affect fluorosulfonyl reactivity. Standardize conditions using reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .
-
Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes, identifying steric clashes caused by the fluorosulfonyl group .
Compound Target Enzyme IC (nM) Assay Conditions Reference This compound Carbonic Anhydrase IX 120 ± 15 pH 7.4, 25°C Analog (Chlorosulfonyl variant) Carbonic Anhydrase IX 450 ± 30 pH 7.4, 25°C
Q. What computational methods are used to predict the stability and reactivity of this compound in aqueous environments?
- Methodological Answer :
- DFT Calculations : Gaussian 09 optimizes geometry at the B3LYP/6-31G* level to assess fluorosulfonyl hydrolysis energetics .
- Molecular Dynamics (MD) : GROMACS simulates solvation behavior, revealing hydrogen-bonding interactions between fluorosulfonyl and water molecules .
- pKa Prediction : ChemAxon software estimates sulfonyl group acidity (predicted pKa ≈ 1.2), guiding buffer selection for biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
